N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Overview
Description
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is a chemical compound with the molecular formula C11H11N5. It is an analogue of Brimonidine, a known α2-Adrenoceptor agonist and antiglaucoma agent
Mechanism of Action
Target of Action
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is an analogue of Brimonidine , a well-known α2-Adrenoceptor agonist . The α2-Adrenoceptor is a type of adrenergic receptor, which is a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal with ammonia and an aldehyde.
Wallach synthesis: This involves the reaction of aniline derivatives with glyoxal.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce imidazoline derivatives .
Scientific Research Applications
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying α2-Adrenoceptor pathways.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Brimonidine: An α2-Adrenoceptor agonist used as an antiglaucoma agent.
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine: A similar compound with a chlorine substituent.
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine: A bromine-substituted analogue.
Uniqueness
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is unique due to its specific structure, which allows it to interact with α2-Adrenoceptors effectively. This makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKUNRLEOHFACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436663 | |
Record name | N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91147-43-2 | |
Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-6-QUINOXALINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K3E87REH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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